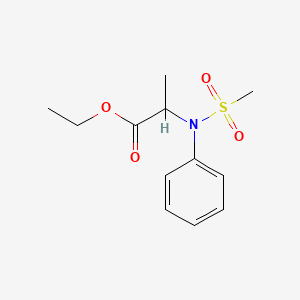

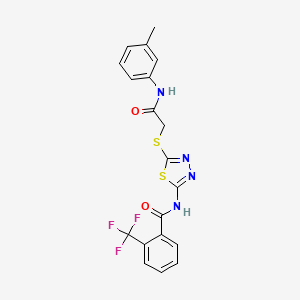

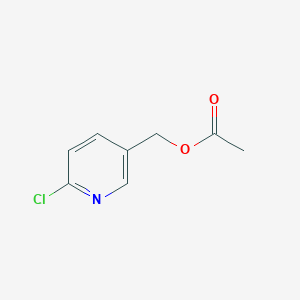

Ethyl N-(methylsulfonyl)-N-phenylalaninate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Protecting Groups in Phosphorylation Agents : A study by (Beld et al., 1984) explored the application of the 2-(methylsulfonyl)ethyl group as a base-labile protecting group for hydroxyl functions in phosphoric acid monoesters. This group was found to be stable in acids, making it a suitable protecting group in phosphorylating agents.

Biomolecular Synthesis : A paper by (Zmijewski et al., 2006) demonstrated the use of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide, which is relevant for structural characterization and clinical investigations.

Crystal Structure Analysis : Research by (Mambourg et al., 2021) focused on the crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate. This study provided insights into the crystal packing of these compounds, which is vital for understanding their chemical properties.

Peptide Synthesis in Aqueous/Organic Systems : (Nakanishi & Matsuno, 1986) investigated the kinetics of thermolysin-catalyzed peptide synthesis in aqueous/organic biphasic systems, providing critical insights for the synthesis of complex peptides.

Antitumor Applications : A study by (Jun, 2010) explored the enzymatic synthesis of L-4-Methylsulfonyl-phenylalanine, an important component of many anti-tumor compounds. This research enhances our understanding of the production of L-phenylalanine derivatives.

Antitumor Chemical Synthesis : (Madelmont et al., 1985) described the synthesis of N'-(2-chloroethyl)-N-[2-(methylsulfinyl)ethyl]- and N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N- or N'-nitrosoureas, compounds with potential antineoplastic effects.

Deprotection and Cleavage in Peptide Synthesis : Research by (Otaka et al., 1993) explored efficient methods for the removal of ethyl groups in peptide synthesis, which is crucial for creating specific peptide structures.

Pesticide Impact on Nematode Populations : A study by (Johnson, 1970) examined the effect of various organic pesticides, including compounds with methylsulfonyl groups, on nematode populations, providing insights into agricultural applications.

Glycosylation Reactions in Carbohydrate Chemistry : Research by (Dasgupta & Garegg, 1990) discussed the use of methylsulfenyl cations in glycosylation reactions, critical for carbohydrate synthesis.

Metabolism of Nitrosoureas in Rats : A paper by (Godenèche et al., 1993) studied the metabolism of N'-(2-chloroethyl)-N-[2-(methylsulfinyl)ethyl]-N'-nitrosourea and related compounds in rats, providing valuable pharmacokinetic data.

Synthesis of Chiral Ionic Liquids for GC Stationary Phase Ability : (Kimaru et al., 2017) explored the synthesis of L-phenylalanine ester-based ionic liquids, which are important for applications in chromatography and separation sciences.

Ethylation Impact on DNA Methyltransferase Activity : (Farrance & Ivarie, 1985) investigated the impact of ethylation on the activity of DNA methyltransferase, an enzyme critical in epigenetic regulation.

Selective Hydrolysis of Methanesulfonate Esters : The study by (Chan et al., 2008) explored the selective hydrolysis of methanesulfonate esters, which has implications in organic synthesis and drug development.

Preparation of N-Ethyl Amino Acid Methyl Esters : Research by (Belsito et al., 2010) demonstrated an efficient preparation method for N-ethyl-N-4-nitrophenylsulfonyl amino acid methyl esters, important in peptide synthesis.

Synthesis of N-(benzyloxycarbonyl)-l-phenylalanyl-l-phenylalanine Methyl Ester : A study by (Nakanishi et al., 1988) focused on the synthesis of this compound in various reaction systems, contributing to the field of peptide chemistry.

Native Chemical Ligation at Phenylalanine : (Crich & Banerjee, 2007) researched the synthesis of a novel compound enabling native chemical ligation at phenylalanine, a technique used in peptide synthesis.

Antibacterial Properties of Methylsulfinyl and Methylsulfonyl Analogs : (Ekström et al., 1975) investigated the antibacterial properties of certain methylsulfinyl and methylsulfonyl analogs of nitrofurans, contributing to the field of antibacterial research.

Triazines from Thioacylated Amino-Acid Esters : Research by (Andersen et al., 1983) explored the synthesis of 1,2,4-triazines from thioacylated amino-acid esters, relevant in medicinal chemistry.

Protease-Catalyzed Esterification in Ionic Liquid : (Noritomi et al., 2007) studied the activity of proteases in esterification reactions within ionic liquids, important for biocatalysis research.

Biotransformation of Sulfluramid in Wetland Plants : A study by (Yin et al., 2018) investigated the biotransformation of Sulfluramid (N-ethyl perfluorooctane sulfonamide) in wetland plants, providing insights into environmental chemistry and biodegradation.

Safety and Hazards

The safety and hazards associated with “Ethyl N-(methylsulfonyl)-N-phenylalaninate” would depend on its specific structure and how it’s used. For instance, Methanesulfonyl chloride is classified as corrosive to metals, toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage .

Eigenschaften

IUPAC Name |

ethyl 2-(N-methylsulfonylanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-4-17-12(14)10(2)13(18(3,15)16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXPLFICTRLORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N(C1=CC=CC=C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-(methylsulfonyl)-N-phenylalaninate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2542783.png)

![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)

![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2542792.png)

![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)

![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)

![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)